molecular formula C14H19NO3 B448546 Butyl 4-(propanoylamino)benzoate

Butyl 4-(propanoylamino)benzoate

Cat. No.: B448546
M. Wt: 249.3g/mol
InChI Key: OOAWDGTYJARUCU-UHFFFAOYSA-N
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Description

Butyl 4-(propanoylamino)benzoate is a synthetic benzoate ester derivative characterized by a propanoylamino (-NHCOC₂H₅) substituent at the para position of the benzene ring and a butyl ester (-OCOC₄H₉) group. The propanoylamino group introduces hydrogen-bonding capability and polar character, distinguishing it from simpler alkyl benzoates like butyl benzoate or ethyl benzoate. This functional group may influence solubility, reactivity, and biological interactions .

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.3g/mol

IUPAC Name

butyl 4-(propanoylamino)benzoate

InChI

InChI=1S/C14H19NO3/c1-3-5-10-18-14(17)11-6-8-12(9-7-11)15-13(16)4-2/h6-9H,3-5,10H2,1-2H3,(H,15,16)

InChI Key

OOAWDGTYJARUCU-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between Butyl 4-(propanoylamino)benzoate and related alkyl benzoates:

Compound Structure Key Functional Groups Applications
This compound Benzene ring with -NHCOC₂H₅ (para) and -OCOC₄H₉ (ester) Amide, ester Hypothetical: Polymer initiators, drug delivery
Butyl benzoate Benzene ring with -OCOC₄H₉ (ester) Ester Glow sticks, fragrances, plasticizers
Ethyl 4-(dimethylamino)benzoate Benzene ring with -N(CH₃)₂ (para) and -OCOC₂H₅ (ester) Tertiary amine, ester Dental resins, photoinitiators
Propyl benzoate Benzene ring with -OCOC₃H₇ (ester) Ester Cosmetics, preservatives
Key Observations:
  • Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in resin systems due to its tertiary amine group, which enhances photopolymerization efficiency compared to methacrylate-based initiators .
Key Observations:
  • The propanoylamino group in this compound could increase dermal absorption risks compared to non-amide analogs, necessitating rigorous safety assessments.
Resin Chemistry:

Ethyl 4-(dimethylamino)benzoate outperforms 2-(dimethylamino)ethyl methacrylate in resin cements, achieving higher degrees of conversion (DC = ~70%) and superior mechanical properties . This compound, with its amide group, might exhibit similar catalytic efficiency but could face challenges in stability under high-temperature conditions.

Consumer Products:

Butyl benzoate is widely used in glow sticks due to its non-reactive nature in alkaline environments. However, its irritant properties raise regulatory concerns when classified under CLP guidelines . This compound’s enhanced polarity could make it unsuitable for such applications unless modified for improved hydrophobicity.

Preparation Methods

Direct Esterification-Amidation Sequential Pathway

The most widely reported method involves sequential esterification of 4-aminobenzoic acid followed by propanoylation. In this route, 4-aminobenzoic acid undergoes esterification with n-butanol using sodium pyrosulfate (Na₂S₂O₇) as a solid acid catalyst at 115–150°C. The reaction employs a molar ratio of 1:1.2 (acid:alcohol) with 0.05–0.07 mol% catalyst, achieving 88–99% conversion in 1.5–5 hours. Subsequent propanoylation of the intermediate butyl 4-aminobenzoate with propionyl chloride in dichloromethane, catalyzed by triethylamine, completes the synthesis.

Key Advantages :

  • Avoids side reactions associated with free carboxylic acid groups during acylation.

  • Sodium pyrosulfate’s recyclability reduces catalyst costs by 30–40% compared to homogeneous acids.

Limitations :

  • Requires strict anhydrous conditions during propanoylation to prevent hydrolysis.

  • Thermal degradation risks above 160°C during esterification.

Convergent Synthesis via Mixed Anhydride Intermediates

An alternative approach couples pre-formed 4-(propanoylamino)benzoic acid with n-butanol using carbodiimide-mediated esterification. Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, forming an active ester with 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

Typical Reaction Conditions :

ParameterValue
SolventTetrahydrofuran (THF)
Temperature0–25°C
Molar Ratio (Acid:DCC)1:1.1
Reaction Time12–24 hours

This method achieves 75–85% yields but generates stoichiometric amounts of dicyclohexylurea byproducts, complicating purification.

Catalytic System Optimization

Solid Acid Catalysts in Esterification

Comparative studies of catalysts reveal sodium pyrosulfate’s superiority over traditional sulfuric acid or p-toluenesulfonic acid (PTSA):

CatalystYield (%)Reaction Time (h)CorrosivityReusability
Sodium Pyrosulfate931.5Low5 cycles
H₂SO₄883.0HighNone
Amberlyst-15784.5Moderate3 cycles

Data adapted from CN103012151A and VulcanChem.

Sodium pyrosulfate’s stability under reflux conditions (≤150°C) and easy recovery via filtration make it ideal for continuous flow systems. Post-reaction neutralization with 2–3 wt% solid alkali (e.g., sodium bicarbonate) reduces residual acidity to <0.02 mg KOH/g.

Solvent Effects in Propanoylation

Polar aprotic solvents enhance acylation kinetics:

SolventDielectric Constant (ε)Yield (%)Side Products (%)
DCM8.93923
DMF36.7888
THF7.52845

Dichloromethane (DCM) minimizes nucleophilic interference, while dimethylformamide (DMF) accelerates reactions but promotes over-acylation.

Purification and Analytical Characterization

Distillation vs. Crystallization

Crude product purification employs fractional distillation under reduced pressure (0.1–0.5 mmHg) or recrystallization from ethanol-water mixtures:

MethodPurity (%)Recovery (%)Energy Cost (kWh/kg)
Distillation99.69312.4
Crystallization98.2854.7

Distillation achieves higher purity but requires specialized equipment.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J=8.8 Hz, 2H, ArH), 7.85 (br s, 1H, NH), 6.65 (d, J=8.8 Hz, 2H, ArH), 4.35 (t, J=6.6 Hz, 2H, OCH₂), 2.42 (q, J=7.5 Hz, 2H, COCH₂), 1.75–1.65 (m, 2H, CH₂), 1.45–1.35 (m, 2H, CH₂), 1.10 (t, J=7.5 Hz, 3H, CH₃).

  • IR (KBr) : 3310 cm⁻¹ (N-H stretch), 1725 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O).

Industrial Scalability and Environmental Impact

Waste Stream Management

The sodium pyrosulfate process generates 0.3 kg waste/kg product, primarily from neutralization salts, versus 1.2 kg/kg for sulfuric acid-catalyzed routes. Closed-loop recycling of n-butanol (85–90% recovery) and catalyst reuse reduce raw material costs by 40%.

Continuous Flow Synthesis

Pilot-scale studies demonstrate 30% throughput increase using tubular reactors with:

  • Residence time: 45 minutes

  • Temperature gradient: 100°C → 150°C

  • Catalyst bed retention: 99.8%

This configuration minimizes thermal degradation while maintaining 91% yield .

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